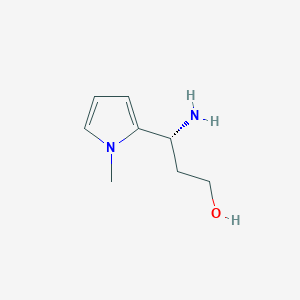
CoccinoneA(triterpenoid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CoccinoneA is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. Triterpenoids are a class of chemical compounds composed of three terpene units, resulting in a structure with 30 carbon atoms. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .
Analyse Chemischer Reaktionen
Types of Reactions: CoccinoneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
CoccinoneA exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
CoccinoneA is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Lanostane: Another triterpenoid with anti-inflammatory and anti-tumor properties.
Cycloartane: Known for its antiviral and antioxidant activities.
Dammarane: Exhibits anti-inflammatory and hepatoprotective effects
CoccinoneA stands out due to its potent anti-inflammatory and anti-tumor activities, making it a promising candidate for further research and development in medicine and industry.
Eigenschaften
Molekularformel |
C30H48O2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
GKKNADKLAFFKBJ-DZYCEUGQSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)

![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)


![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)



![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)


![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
